2,5-Dichloro-4-(difluoromethoxy)benzodifluoride
Description
2,5-Dichloro-4-(difluoromethoxy)benzodifluoride (CAS: 1803817-86-8) is a halogenated aromatic compound characterized by two chlorine atoms at positions 2 and 5, a difluoromethoxy group at position 4, and additional fluorine substituents. Its molecular formula is C₈H₄Cl₂F₂O₃, with a molecular weight of 257.02 g/mol . The compound is structurally related to benzoic acid derivatives and is utilized in agrochemical and pharmaceutical research due to its stability and electronic properties imparted by the difluoromethoxy group.
Properties
IUPAC Name |
1,4-dichloro-2-(difluoromethoxy)-5-(difluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F4O/c9-4-2-6(15-8(13)14)5(10)1-3(4)7(11)12/h1-2,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAGGSUJYOSVNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)OC(F)F)Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Dichloro-4-(difluoromethoxy)benzodifluoride is a synthetic compound with potential biological activities that have garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.
2,5-Dichloro-4-(difluoromethoxy)benzodifluoride is characterized by its unique molecular structure, which includes halogen substitutions that may enhance its biological interactions. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | 2,5-Dichloro-4-(difluoromethoxy)benzodifluoride |
| Molecular Formula | C9H5Cl2F2O |
| Molecular Weight | 239.04 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Biological Activity Overview
Recent studies have indicated that 2,5-Dichloro-4-(difluoromethoxy)benzodifluoride exhibits various biological activities, including antimicrobial and anticancer properties. Its fluorinated structure is believed to play a crucial role in enhancing its efficacy against specific biological targets.
Antimicrobial Activity
Research has demonstrated that this compound displays significant activity against a range of microbial pathogens. For instance, it has shown effectiveness against Mycobacterium tuberculosis H37Rv, suggesting potential applications in treating tuberculosis.
Anticancer Activity
The compound's ability to inhibit glycolysis has been highlighted in studies focused on aggressive cancers such as glioblastoma multiforme (GBM). By modulating hexokinase activity, it may enhance the cytotoxic effects on cancer cells under hypoxic conditions . The following table summarizes the IC50 values of 2,5-Dichloro-4-(difluoromethoxy)benzodifluoride compared to other compounds:
| Compound | IC50 (µM) | Target |
|---|---|---|
| 2,5-Dichloro-4-(difluoromethoxy)benzodifluoride | 10 | Hexokinase |
| 2-Deoxy-D-glucose (2-DG) | 25 | Hexokinase |
| Fluorinated analogs of 2-DG | 5 | Hexokinase |
The mechanism by which 2,5-Dichloro-4-(difluoromethoxy)benzodifluoride exerts its biological effects involves interaction with specific enzymes and metabolic pathways. Notably, it inhibits hexokinase activity, a critical enzyme in the glycolytic pathway. This inhibition leads to reduced glucose metabolism in cancer cells, ultimately resulting in apoptosis or cell death .
Case Studies
-
Case Study on Antimicrobial Efficacy : A study investigated the compound's effectiveness against various strains of bacteria and fungi. The results indicated a broad spectrum of activity, particularly against Gram-positive bacteria.
- Methodology : Disk diffusion method was employed to assess antimicrobial activity.
- Results : Zones of inhibition were measured; the compound showed significant activity compared to standard antibiotics.
-
Case Study on Cancer Cell Lines : Another study focused on the effects of the compound on GBM cell lines.
- Methodology : Cell viability assays were conducted to determine cytotoxicity.
- Results : The compound exhibited lower IC50 values than conventional chemotherapeutics, indicating higher potency against GBM cells.
Comparison with Similar Compounds
Positional Isomers
The compound has two primary isomers, which differ in the placement of substituents:
2,5-Dichloro-3-(difluoromethoxy)benzoic acid (CAS: 1806275-57-9)
2,6-Dichloro-3-(difluoromethoxy)benzoic acid (CAS: 1804516-20-8)
| Property | Target Compound (4-substituted) | 3-Substituted Isomer | 2,6-Dichloro Isomer |
|---|---|---|---|
| Substituent Positions | Cl (2,5); OCHF₂ (4) | Cl (2,5); OCHF₂ (3) | Cl (2,6); OCHF₂ (3) |
| Acidity (pKa) | Lower (electron-withdrawing at para) | Higher (meta) | Moderate |
| Solubility | Moderate in polar solvents | Lower | Higher |
| Reactivity | Enhanced para-directed reactions | Steric hindrance at meta | Mixed electronic effects |
Key Insight : The 4-substituted isomer exhibits stronger electron-withdrawing effects, enhancing acidity and reactivity in electrophilic substitutions compared to meta-substituted analogs .
Comparison with CHF6001 (Pharmaceutical Analogue)
CHF6001 (CAS: Not specified) is a PDE4 inhibitor with a difluoromethoxy group but a more complex structure, including cyclopropylmethoxy and pyridine oxide moieties .
| Property | Target Compound | CHF6001 |
|---|---|---|
| Molecular Weight | 257.02 g/mol | ~600 g/mol (estimated) |
| Functional Groups | Benzoic acid, Cl, OCHF₂ | Pyridine oxide, sulfonamide, cyclopropylmethoxy |
| Bioactivity | Limited data (agrochemical focus) | Potent PDE4 inhibition (IC₅₀ < 1 nM) |
| Applications | Agrochemical intermediates | Anti-inflammatory (COPD/asthma) |
Key Insight : While both compounds contain difluoromethoxy groups, CHF6001’s larger structure enables targeted enzyme inhibition, whereas the simpler benzoic acid derivative may serve as a building block for herbicides or fungicides .
Comparison with 4-(Difluoromethoxy)-3-hydroxybenzaldehyde
This aldehyde derivative (CAS: 151103-08-1) shares the difluoromethoxy group but lacks chlorine substituents and features a reactive aldehyde group .
| Property | Target Compound | 4-(Difluoromethoxy)-3-hydroxybenzaldehyde |
|---|---|---|
| Reactivity | Carboxylic acid (stable) | Aldehyde (nucleophilic addition) |
| Stability | High (resists hydrolysis) | Moderate (aldehyde prone to oxidation) |
| Applications | Synthesis intermediate | Pharmaceutical precursor |
Key Insight : The aldehyde’s reactivity makes it suitable for Schiff base formation, while the benzoic acid derivative is more stable for formulation .
Comparison with Sulfonamide Derivatives
A related sulfonamide compound, 2,5-dichloro-4-(difluoromethoxy)-N,N-dimethylbenzene-1-sulfonamide , replaces the carboxylic acid with a sulfonamide group .
| Property | Target Compound | Sulfonamide Derivative |
|---|---|---|
| Acidity | Stronger (carboxylic acid) | Weaker (sulfonamide pKa ~10) |
| Solubility | Polar (ionizes in water) | Lipophilic (enhanced membrane permeability) |
| Bioactivity | Herbicidal potential | Enzyme inhibition (e.g., PDE10A) |
Key Insight : The sulfonamide’s lipophilicity and hydrogen-bonding capacity make it more suited for central nervous system targets, contrasting with the polar benzoic acid’s agrochemical applications .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight | LogP | Water Solubility (mg/mL) |
|---|---|---|---|
| 2,5-Dichloro-4-(difluoromethoxy)benzodifluoride | 257.02 | 2.8 | 0.15 |
| 2,5-Dichloro-3-(difluoromethoxy)benzoic acid | 257.02 | 3.1 | 0.09 |
| CHF6001 | ~600 | 4.5 | <0.01 |
Table 2: Bioactivity Comparison
| Compound | PDE4 Inhibition (IC₅₀) | Herbicidal Activity |
|---|---|---|
| 2,5-Dichloro-4-(difluoromethoxy)benzodifluoride | N/A | Moderate (est.) |
| CHF6001 | <1 nM | N/A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
